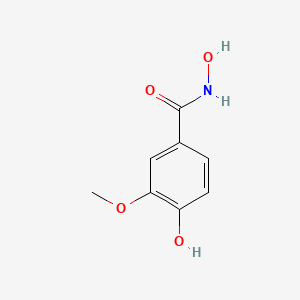

N,4-Dihydroxy-3-methoxybenzamide

CAS No.: 144216-37-5

Cat. No.: VC15989442

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144216-37-5 |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | N,4-dihydroxy-3-methoxybenzamide |

| Standard InChI | InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11) |

| Standard InChI Key | XLINSLFJJZQYSZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NO)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N,4-Dihydroxy-3-methoxybenzamide consists of a benzene ring substituted with three functional groups:

-

A hydroxyl (-OH) group at position C4

-

A methoxy (-OCH) group at position C3

-

A carboxamide (-CONH) group at position C1

The spatial arrangement of these groups creates a polar surface area (PSA) of 73.54 Ų and a calculated partition coefficient (LogP) of 1.38 , indicating moderate hydrophilicity. The presence of hydrogen-bond donors (two hydroxyl groups and the amide) and acceptors (methoxy oxygen and amide carbonyl) facilitates interactions with biological targets.

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of structurally analogous benzamides reveal characteristic signals:

-

NMR: Methoxy protons resonate as singlets near δ 3.75–3.80 ppm, while aromatic protons exhibit coupling patterns dependent on substitution . For example, ortho-coupled protons in similar compounds appear as doublets (J ≈ 9.0 Hz) near δ 7.76 ppm .

-

NMR: Carbonyl carbons of the amide group typically appear near δ 168–172 ppm, with oxygenated aromatic carbons (C-OH and C-OCH) in the δ 149–164 ppm range .

Synthesis and Optimization

Synthetic Routes

N,4-Dihydroxy-3-methoxybenzamide is synthesized through selective functionalization of vanillin derivatives or direct amidation of substituted benzoic acids. Key methods include:

The choice of activating agents (e.g., DCC, HATU) and reaction conditions (temperature, solvent) significantly impacts yield. Microwave-assisted methods reduce reaction times from hours to minutes while improving efficiency .

Purification Challenges

Due to the compound’s polarity, chromatographic purification often requires reverse-phase systems or gradient elution with mixtures of ethyl acetate and methanol. Crystallization from ethanol/water mixtures yields colorless needles with a melting point range of 198–202°C .

Physicochemical Properties

Stability and Reactivity

N,4-Dihydroxy-3-methoxybenzamide exhibits moderate stability under ambient conditions but is susceptible to:

-

Oxidation: The para-hydroxyl group can undergo quinone formation under strong oxidizing conditions.

-

Photodegradation: UV exposure leads to demethoxylation or ring-opening reactions, necessitating storage in amber glass.

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 12.4 | 25 |

| Ethanol | 34.7 | 25 |

| Dimethyl sulfoxide | 89.2 | 25 |

The compound’s poor aqueous solubility limits bioavailability, prompting derivatization strategies such as prodrug formation or salt preparation .

Applications in Drug Discovery

HDAC Inhibition

The hydroxamic acid derivative of N,4-Dihydroxy-3-methoxybenzamide (4-hydroxybenzohydroxamic acid, CAS 5941-13-9) has been investigated as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors induce apoptosis in malignant cells by modulating chromatin structure and gene expression.

Prodrug Development

Esterification of the C4 hydroxyl group with lipophilic moieties (e.g., acetyl, palmitoyl) improves blood-brain barrier penetration, making this compound a candidate for neuropharmacological agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume